Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride
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Overview
Description
Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 It is commonly used in research and development, particularly in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride typically involves the reaction of piperidine with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Piperidine with Isopropyl Chloroformate: Piperidine is reacted with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at a temperature of around 0-5°C to prevent any side reactions.
Formation of Carbamate Intermediate: The reaction leads to the formation of an intermediate carbamate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of Propan-2-yl N-piperidin-3-ylcarbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl N-pyridin-3-ylcarbamate: Similar in structure but contains a pyridine ring instead of a piperidine ring.
Propan-2-yl N-morpholin-3-ylcarbamate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBJADSMDOPALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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